molecular formula C32H37N7O11 B12397699 Mal-VC-PAB-PNP

Mal-VC-PAB-PNP

Cat. No.: B12397699
M. Wt: 695.7 g/mol
InChI Key: WZLBRPXGGXMQRU-CUBQBAPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-VC-PAB-PNP involves multiple steps, starting with the preparation of the maleimide and valine-citrulline components. These components are then linked through a p-aminobenzyl spacer to form the final compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Mal-VC-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are antibody-drug conjugates, where the cytotoxic agent is linked to an antibody through the this compound linker .

Scientific Research Applications

Mal-VC-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Mal-VC-PAB-PNP exerts its effects through a cleavable linker mechanism. Once the antibody-drug conjugate binds to the target cell, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic index of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cleavage mechanism and its ability to form stable conjugates with antibodies. This makes it particularly effective in targeted cancer therapies, where precise delivery of cytotoxic agents is crucial .

Properties

Molecular Formula

C32H37N7O11

Molecular Weight

695.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C32H37N7O11/c1-19(2)28(37-25(40)15-17-38-26(41)13-14-27(38)42)30(44)36-24(4-3-16-34-31(33)45)29(43)35-21-7-5-20(6-8-21)18-49-32(46)50-23-11-9-22(10-12-23)39(47)48/h5-14,19,24,28H,3-4,15-18H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t24-,28-/m0/s1

InChI Key

WZLBRPXGGXMQRU-CUBQBAPOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.